molecular formula C12H9N5O2 B8313478 2-Amino-3-pyridin-2-yl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

2-Amino-3-pyridin-2-yl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B8313478
M. Wt: 255.23 g/mol
InChI Key: BEVMYRLVUBUNHU-UHFFFAOYSA-N
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Patent
US07528138B2

Procedure details

A solution of 2-amino-3-pyridin-2-yl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester (1.58 g, 5.58 mmol) and potassium hydroxide (0.95 g, 16.7 mmol) in ethanol (30 mL) was refluxed for 3 h, then cooled down to room temperature. The precipitate was filtered off, washed with ether, suspended in ether, treated with 2M HCl/Et2O (15 mL, 30 mmol), stirred 0.5 h, and filtered, washing with ether to provide an HCl salt of the title compound as a brown solid (0.88 g, 54% yield). MS (ES+) 256. δH (500 Mhz, DMSO-d6) 7.25 (1H, m), 7.94 (1H, t), 8.56 (1H, d), 8.60 (1H, d), 8.83 (1H, d), 9.16 (1H, d).
Name
2-amino-3-pyridin-2-yl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
HCl Et2O
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Yield
54%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[N:10]([N:12]=[C:13]([NH2:21])[C:14]=2[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH:11]=1)=[O:5])C.[OH-].[K+].[ClH:24].CCOCC>C(O)C>[ClH:24].[NH2:21][C:13]1[C:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)=[C:9]2[N:8]=[CH:7][C:6]([C:4]([OH:5])=[O:3])=[CH:11][N:10]2[N:12]=1 |f:1.2,3.4|

Inputs

Step One
Name
2-amino-3-pyridin-2-yl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester
Quantity
1.58 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NC=2N(C1)N=C(C2C2=NC=CC=C2)N
Name
Quantity
0.95 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
HCl Et2O
Quantity
15 mL
Type
reactant
Smiles
Cl.CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing with ether

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
NC1=NN2C(N=CC(=C2)C(=O)O)=C1C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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